molecular formula C17H12ClNO6 B5835028 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B5835028
M. Wt: 361.7 g/mol
InChI Key: BBBLGNDYZZMVSP-UHFFFAOYSA-N
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Description

This compound is a chlorinated dimethoxyphenyl-substituted isoindole derivative featuring a 1,3-dioxo moiety and a carboxylic acid group at position 5 of the isoindole core. Its structure combines aromatic substitution patterns common in bioactive molecules (e.g., 4-chloro-2,5-dimethoxyphenyl group) with a rigid, planar isoindole scaffold.

Properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO6/c1-24-13-7-12(14(25-2)6-11(13)18)19-15(20)9-4-3-8(17(22)23)5-10(9)16(19)21/h3-7H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBLGNDYZZMVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The 4-chloro-2,5-dimethoxyphenyl substituent is a hallmark of the 25C-NBOMe series (e.g., 25C-NBOMe, 25C-NBOH, and 25C-NBF) . However, key differences include:

  • Core Structure : NBOMes feature a phenethylamine backbone with an N-2-methoxybenzyl group, whereas the target compound has an isoindole-dione-carboxylic acid scaffold.
  • Functional Groups : The carboxylic acid in the target compound contrasts with the primary/secondary amines in NBOMes, altering reactivity and bioavailability.
  • Pharmacology: NBOMes are potent 5-HT2A receptor agonists linked to hallucinogenic effects and toxicity . The isoindole derivative’s lack of an amine chain likely precludes similar receptor interactions.

Table 1: Structural Comparison with NBOMe Derivatives

Feature Target Compound 25C-NBOMe
Core Structure Isoindole-1,3-dione + carboxylic acid Phenethylamine + N-methoxybenzyl
Aromatic Substituent 4-Chloro-2,5-dimethoxyphenyl 4-Chloro-2,5-dimethoxyphenyl
Key Functional Groups Carboxylic acid, dioxo Primary amine, methoxybenzyl
Molecular Weight* ~361.7 g/mol (C₁₇H₁₁ClO₆) ~341.8 g/mol (C₁₈H₂₁ClNO₃)
Potential Bioactivity Unknown (structural analogs suggest H-bonding interactions) Potent 5-HT2A agonism, hallucinogenic

*Calculated based on molecular formula.

Comparison with Indole and Isoindole Derivatives

highlights indole-2-carboxamides (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) with fluorinated indole cores and carboxamide linkages. Key distinctions include:

  • Substituents : The 4-chloro-2,5-dimethoxyphenyl group in the target compound vs. benzoyl/fluoro groups in indole derivatives alters steric and electronic profiles.
  • Functional Groups : The carboxylic acid in the target compound may confer higher acidity (pKa ~2-3) compared to carboxamides (pKa ~10-12), affecting solubility and crystallinity .

Table 2: Comparison with Indole Derivatives

Property Target Compound N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide
Core Structure Isoindole-1,3-dione Indole-2-carboxamide
Aromatic Substituent 4-Chloro-2,5-dimethoxyphenyl 4-Benzoylphenyl, 5-fluoro
Functional Groups Carboxylic acid, dioxo Carboxamide, benzoyl
Melting Point Not reported 249–250°C
Synthetic Route Likely involves cyclization/oxidation steps Condensation of ethyl carboxylate with aminobenzophenone
Comparison with Furo-Isoindole Carboxylic Acids

describes a furo-isoindole carboxylic acid with a hexahydrofuro[2,3-f]isoindole core. Differences include:

  • Ring Saturation : The target compound’s fully unsaturated isoindole vs. the partially saturated furo-isoindole in .
  • Substituents : The chloro-dimethoxyphenyl group vs. a phenyl group in the furo derivative.
  • Crystallography : The furo-isoindole forms O–H···O hydrogen-bonded chains, while the target compound’s carboxylic acid could participate in similar interactions but with distinct packing motifs .

Biological Activity

The compound 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (often referred to as compound A) is a member of the isoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H15ClN2O5
  • Molecular Weight : 374.775 g/mol
  • IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

The biological activity of compound A is primarily attributed to its interaction with various biological targets. It is known to inhibit endo-beta-glucuronidase heparanase, an enzyme implicated in cancer metastasis and angiogenesis. The inhibition of heparanase by this compound has been shown to have significant implications in cancer biology, particularly in the modulation of tumor growth and spread .

Biological Activity Overview

Research indicates that compounds similar to A exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds within the isoindole class have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .
    • The presence of chloro and methoxy groups is believed to enhance the anticancer properties through increased reactivity and selectivity towards specific biological targets.
  • Anti-Angiogenic Effects :
    • Compound A has been noted for its anti-angiogenic properties, which are crucial in preventing the formation of new blood vessels that supply tumors. This effect is particularly relevant in cancer treatment strategies aimed at starving tumors of nutrients .
  • Selectivity :
    • The selectivity of compound A over human beta-glucuronidase suggests a potential for therapeutic applications with reduced side effects compared to less selective agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with isoindole derivatives:

StudyFindings
Demonstrated that derivatives exhibit potent heparanase inhibitory activity with IC50 values between 200-500 nM.
Showed that structural modifications can enhance anticancer activity and selectivity towards cancer cells.
Investigated the structure-activity relationship (SAR) and found that specific substitutions on the phenyl ring significantly affect biological activity.

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